molecular formula C18H21NO6 B8157595 1-Benzyl 7-(2,5-dioxopyrrolidin-1-yl)heptanedioate

1-Benzyl 7-(2,5-dioxopyrrolidin-1-yl)heptanedioate

Cat. No.: B8157595
M. Wt: 347.4 g/mol
InChI Key: FLDZXPFVDCBGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl 7-(2,5-dioxopyrrolidin-1-yl)heptanedioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a heptanedioate backbone, with a 2,5-dioxopyrrolidin-1-yl moiety. Its distinct chemical structure allows it to participate in various chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 7-(2,5-dioxopyrrolidin-1-yl)heptanedioate typically involves the reaction of benzyl bromide with 7-(2,5-dioxopyrrolidin-1-yl)heptanedioic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as thin-layer chromatography (TLC) and ultra-performance liquid chromatography (UPLC) are employed to assess the purity and homogeneity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 7-(2,5-dioxopyrrolidin-1-yl)heptanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of heptanedioic acid derivatives.

    Reduction: Formation of heptanediol derivatives.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

1-Benzyl 7-(2,5-dioxopyrrolidin-1-yl)heptanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 7-(2,5-dioxopyrrolidin-1-yl)heptanedioate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant effects . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl 7-(2,5-dioxopyrrolidin-1-yl)heptanedioate stands out due to its specific heptanedioate backbone, which may confer unique chemical and biological properties compared to its analogues

Properties

IUPAC Name

1-O-benzyl 7-O-(2,5-dioxopyrrolidin-1-yl) heptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c20-15-11-12-16(21)19(15)25-18(23)10-6-2-5-9-17(22)24-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDZXPFVDCBGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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